
2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the class of compounds known as piperidines and is structurally related to other compounds that have been shown to exhibit biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Ghareb, Abdel Daim, El-Sayed, & Elgawish (2017) explored the synthesis of novel naphthalen-2-yl acetate derivatives, including compounds structurally related to your compound of interest. These derivatives were evaluated for their potential as anticonvulsant agents. The study included molecular modeling to predict their activity in modulating GABA-A receptors, indicative of CNS depressant activity (Ghareb et al., 2017).
Molecular Recognition and Chemosensors
- Gosavi-Mirkute et al. (2017) synthesized naphthalene derivatives, closely related to the compound , for their potential use in detecting transition metal ions. These ligands demonstrated remarkable selectivity towards Cu2+ ions in specific solvent mixtures, indicating their applicability in metal ion sensing (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity Research
- Rajak et al. (2010) designed and synthesized naphthalene-2-yloxy derivatives, similar to your compound, as part of a study on anticonvulsant activities. The compounds were tested in various seizure models, with some showing significant anticonvulsant effects. This study contributes to understanding the structural requirements for anticonvulsant activity (Rajak et al., 2010).
Nanoparticle Catalysis
- Mokhtary & Torabi (2017) reported on the use of nano magnetite as a catalyst in synthesizing compounds including naphthalene-2-yloxy derivatives. The study highlighted the efficiency of such catalysts in organic synthesis, indicating the compound's role in facilitating novel synthetic pathways (Mokhtary & Torabi, 2017).
Coordination Chemistry and Polymer Studies
- Singh & Baruah (2009) investigated coordination polymers of zinc with derivatives of naphthalene-2-yloxy compounds. The study demonstrated how different ligands can influence the dimensional structure of zinc-based coordination polymers (Singh & Baruah, 2009).
DNA Interaction and Docking Studies
- Kurt et al. (2020) synthesized Schiff base ligands derived from naphthalene-2-yloxy compounds and their metal complexes. The study focused on the DNA binding properties of these complexes, suggesting potential applications in drug design and molecular biology (Kurt et al., 2020).
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(16-26-20-8-7-17-4-1-2-5-18(17)14-20)24-13-3-6-21(15-24)27-19-9-11-23-12-10-19/h1-2,4-5,7-12,14,21H,3,6,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTUYQTYKUBRLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
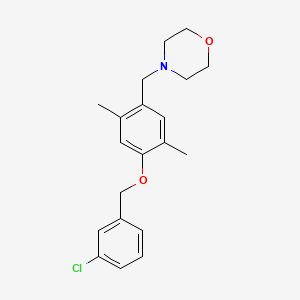
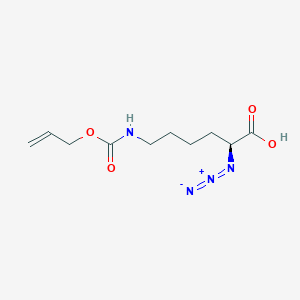
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

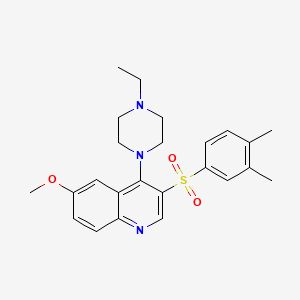
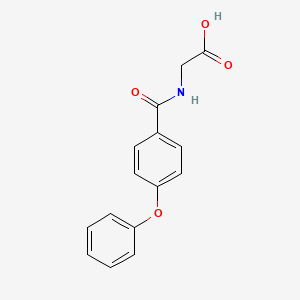
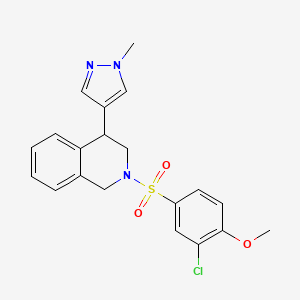
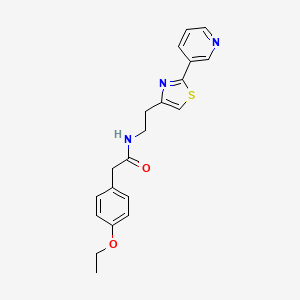

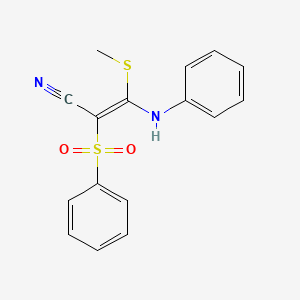
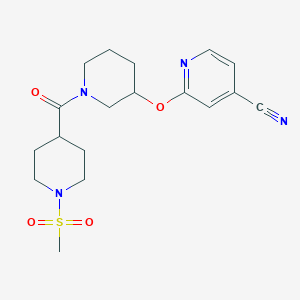
![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)